N1-Ethyl-2-methylbenzene-1,4-diamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-N-ethyl-2-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H14N2/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,11H,3,10H2,1-2H3 |
InChI Key |
AHCDXLAGLYNTIA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)N)C |
Origin of Product |
United States |
Catalytic Hydrogenation:
The use of catalytic hydrogenation for the reduction of the nitro group is a key green chemistry approach. chemicalbook.com This method utilizes hydrogen gas as a clean reductant, with water being the only byproduct. The catalyst, such as Pd/C, can often be recovered and reused, which aligns with the principles of atom economy and catalysis. google.com
Use of Greener Solvents:
The choice of solvent has a significant impact on the environmental footprint of a synthesis. Whenever possible, greener solvents such as ethanol (B145695), water, or 2-methyltetrahydrofuran (B130290) should be considered. researchgate.net For instance, the reductive amination can often be carried out in ethanol, which is a bio-based and relatively benign solvent.
One Pot Synthesis:
Combining multiple reaction steps into a single "one-pot" procedure, such as the reductive amination of 2-methyl-4-nitroaniline (B30703) with acetaldehyde, is a hallmark of green chemistry. This approach reduces the need for intermediate purification steps, minimizes solvent usage, and saves time and energy. rsc.org
Alternative Alkylating Agents:
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
The benzene ring of N1-Ethyl-2-methylbenzene-1,4-diamine is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating amino groups and a methyl group. These substituents increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The directing effects of these groups are crucial in determining the position of substitution. The amino groups are strong ortho- and para-directing groups, while the methyl group is a weaker ortho- and para-director.
Given the positions of the existing substituents, electrophilic attack is expected to occur at the positions ortho and para to the amino groups. However, the position between the two amino groups is sterically hindered. Therefore, electrophiles are most likely to attack the positions ortho to the primary amino group.
| Reaction Type | Typical Reagents | Expected Major Products |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Substitution at positions ortho to the primary amine |
| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group, likely ortho to the primary amine |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acylation at the less sterically hindered positions |
Nucleophilic Reactivity of Amine Moieties
The two amine groups in this compound exhibit different nucleophilic characteristics. The primary amine (-NH₂) is generally more reactive towards electrophiles than the secondary amine (-NH-Ethyl) due to less steric hindrance. However, the electronic effect of the ethyl group slightly increases the electron density on the nitrogen of the secondary amine, which could enhance its nucleophilicity.
These amine groups can readily undergo reactions such as acylation and alkylation. For instance, reaction with acyl chlorides or acid anhydrides will lead to the formation of amides. Selective acylation of the more reactive primary amine can often be achieved under controlled conditions.
Oxidative Transformations and Resulting Chemical Products
Aromatic diamines, particularly p-phenylenediamines, are susceptible to oxidation, often leading to the formation of colored products. The oxidation of this compound can proceed through a one-electron oxidation to form a radical cation, which can then undergo further reactions. Complete oxidation typically results in the formation of a quinone-diimine derivative.
The presence of the methyl and ethyl substituents can influence the stability of the resulting oxidized species and the kinetics of the oxidation process. These oxidative transformations are fundamental to the applications of such compounds in dye formation and as antioxidants.
| Oxidizing Agent | Potential Products | Observations |
| Mild Oxidants (e.g., Ag₂O) | Quinone-diimine derivatives | Formation of colored species |
| Strong Oxidants (e.g., KMnO₄) | Ring-opened products or further oxidized species | Potential for degradation of the aromatic ring |
Reductive Chemical Pathways and Derivative Formation
While the aromatic ring is already in a reduced state, the primary application of reductive pathways for derivatives of this compound often involves the reduction of a nitro group to an amine. For instance, a common synthetic route to this compound involves the hydrogenation of a precursor like N-ethyl-2-methyl-4-nitroaniline. This reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) and a source of hydrogen.
A similar compound, N1,N1-Diethyl-2-methylbenzene-1,4-diamine, is synthesized by the hydrogenation of diethyl-(2-methyl-4-nitro-phenyl)-amine in methanol (B129727) with a 10% Pd-C catalyst at room temperature and atmospheric pressure. This suggests a viable reductive pathway for the synthesis of this compound from the corresponding nitro precursor.
Condensation and Cyclization Reactions Involving Diamine Functionalities
The diamine functionality of this compound allows for its participation in a variety of condensation and cyclization reactions to form heterocyclic compounds. The 1,4-disposition of the amine groups can lead to the formation of various ring systems depending on the nature of the reacting partner.
For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of quinoxaline (B1680401) derivatives. Similarly, reactions with other bifunctional reagents can be employed to construct other heterocyclic rings, which are important scaffolds in medicinal chemistry and materials science.
| Reactant | Resulting Heterocyclic System |
| 1,2-Dicarbonyl compounds (e.g., glyoxal, diacetyl) | Quinoxalines |
| Phosgene or its equivalents | Benzimidazolones |
| Carbon disulfide | Benzimidazole-2-thiones |
Synthesis of Complex Heterocyclic Frameworks
Diazocines are eight-membered heterocyclic compounds containing two nitrogen atoms. Their synthesis often involves the cyclization of appropriate precursors. Although direct synthesis from this compound is not documented, analogous aromatic diamines can be utilized in multi-step synthetic pathways to form diazocine cores. A general approach could hypothetically involve the derivatization of the diamine to introduce functionalities that can undergo intramolecular cyclization.
It is important to note that the synthesis of diazocine derivatives has been reported from various other starting materials. For instance, dibenzo[c,g] chemicalbook.commdpi.comdiazocines have been synthesized from the corresponding 2-nitrotoluenes in a two-step process. Another approach involves the cyclization of methyl 2-aminobenzoate (B8764639) to form an eight-membered cyclic dilactam, which serves as a precursor to dibenzo[b,f] chemicalbook.comzeusinc.comdiazocine derivatives. zeusinc.com
Table 1: General Methods for Diazocine Synthesis
| Starting Material | Synthetic Approach | Resulting Diazocine Core |
|---|---|---|
| 2-Nitrotoluenes | Oxidative C-C coupling followed by reductive ring closure | Dibenzo[c,g] chemicalbook.commdpi.comdiazocine |
This table presents generalized synthetic strategies and does not imply the direct use of this compound.
The synthesis of imidazole (B134444) and pyrimidine (B1678525) rings, which are fundamental components of many biologically active molecules, can be achieved through the condensation of diamines with various reagents. Phenylenediamines are common precursors for the formation of benzimidazoles, a fused imidazole system. researchgate.net The reaction of a 1,2-diamine with an aldehyde or a carboxylic acid (or its derivative) is a standard method for benzimidazole (B57391) synthesis.
Similarly, pyrimidine rings can be constructed by reacting a 1,3-diamine functionality with a 1,3-dicarbonyl compound or its equivalent. While this compound is a 1,4-diamine, its derivatization to create a suitable precursor for imidazole or pyrimidine synthesis could be envisioned, though not explicitly reported.
Research has demonstrated the synthesis of imidazo[1,2-a]pyrimidines through a one-pot, three-component Biginelli synthesis, showcasing the versatility of multicomponent reactions in building complex heterocyclic systems.
Table 2: General Precursors for Imidazole and Pyrimidine Synthesis
| Heterocycle | Common Precursors | General Reaction Type |
|---|---|---|
| Benzimidazole | o-Phenylenediamine and Aldehyde/Carboxylic Acid | Condensation/Cyclization |
| Pyrimidine | 1,3-Diamine and 1,3-Dicarbonyl Compound | Condensation/Cyclization |
This table illustrates common synthetic pathways and does not specifically detail the use of this compound.
The synthesis of fused heterocyclic compounds is a significant area of organic chemistry, with applications in medicinal chemistry and materials science. organic-chemistry.org Aromatic diamines can serve as key synthons in the construction of various fused systems. For instance, the reaction of o-phenylenediamines with dicarbonyl compounds can lead to the formation of quinoxalines, a class of benzo-fused pyrazines.
While the direct application of this compound in the synthesis of such fused systems is not documented, its structural features suggest potential for its use in creating novel heterocyclic architectures. The differential reactivity of its two amino groups could be exploited to achieve regioselective reactions, leading to complex molecular designs. The synthesis of 1,4-phenylene bridged bis-heterocyclic compounds is a known strategy to create molecules with interesting electronic and photophysical properties. researchgate.net
Polymer Chemistry and Advanced Polymeric Materials Precursors
Aromatic diamines are crucial monomers in the synthesis of high-performance polymers, most notably polyimides. The structure of the diamine monomer significantly influences the properties of the resulting polymer.
Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. vt.eduvt.edu The most common method for polyimide synthesis is a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide through thermal or chemical means. core.ac.uknasa.gov
While there is no specific literature on polyimides derived from this compound, the influence of substituents on the diamine monomer is well-studied. The presence of a methyl group ortho to an amine can restrict the rotation around the imide bond, which in turn can inhibit chain packing and increase the fractional free volume of the polymer. semanticscholar.orgrsc.org This can lead to enhanced gas permeability, a desirable property for membrane applications. The ethyl group on one of the nitrogen atoms would likely impact the polymer's solubility and processing characteristics.
Table 3: General Structure of a Polyimide Repeating Unit
| Dianhydride Component | Diamine Component | Polyimide Repeating Unit |
|---|
This table shows a generalized reaction scheme for polyimide formation.
The selection of different diamines allows for the fine-tuning of polyimide properties. For example, the use of meta-substituted diamines generally leads to amorphous polymers, while para-substituted diamines can result in semi-crystalline materials. mdpi.com The incorporation of asymmetrical diamines can enhance the diffusion of molecules through the polymer matrix. mdpi.com
Table 4: Predicted Influence of this compound Structure on Polyimide Properties
| Structural Feature of Diamine | Predicted Effect on Polyimide Properties |
|---|---|
| Asymmetric structure | Potentially increased solubility and processability, amorphous morphology. |
| ortho-Methyl group | Restricted chain rotation, potentially leading to higher glass transition temperature and increased fractional free volume. |
This table is based on established structure-property relationships in polyimide chemistry and represents a hypothetical application of this compound.
Beyond polyimides, aromatic diamines are precursors to a variety of other polymers. For instance, they can be used in the synthesis of polyamides through reaction with dicarboxylic acids or their derivatives. The resulting aromatic polyamides, or aramids, are known for their high strength and thermal resistance.
Furthermore, the oxidative polymerization of phenylenediamines can lead to the formation of conductive polymers. scispace.comresearchgate.net These materials have applications in sensors, anticorrosion coatings, and energy-conversion devices. The specific substitution pattern on the diamine, such as in this compound, would be expected to influence the polymerization process and the electronic properties of the resulting polymer.
Computational and Theoretical Studies on N1 Ethyl 2 Methylbenzene 1,4 Diamine
Non-Linear Optical (NLO) Properties Prediction and Theoretical Characterization
There are no available research findings or data tables detailing the non-linear optical (NLO) properties of N1-Ethyl-2-methylbenzene-1,4-diamine. Theoretical predictions and characterizations, which typically involve quantum chemical calculations to determine properties like polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ), have not been published for this specific compound.
For analogous molecules, researchers often use DFT methods with various functionals (e.g., B3LYP) and basis sets to calculate these NLO properties. Such studies help in understanding the potential of a molecule for applications in optoelectronics and photonics. The investigation of parameters such as the dipole moment (μ), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in these predictions. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and its potential for charge transfer, which significantly influences NLO responses.
Table 1: Hypothetical Data Table for NLO Properties of this compound
This table is for illustrative purposes only, demonstrating the type of data that would be generated from theoretical NLO studies. No actual data has been found.
| Parameter | Calculated Value | Unit |
| Dipole Moment (μ) | Data not available | Debye |
| Mean Polarizability (α) | Data not available | a.u. |
| First Hyperpolarizability (β) | Data not available | a.u. |
| Second Hyperpolarizability (γ) | Data not available | a.u. |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| HOMO-LUMO Gap (ΔE) | Data not available | eV |
Spectroscopic Property Simulations and Theoretical Validation
Similarly, there is no published research containing simulations or theoretical validations of the spectroscopic properties of this compound. Computational chemistry is a powerful tool for predicting various types of spectra, including vibrational (Infrared and Raman), electronic (UV-Visible), and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra are then often compared with experimental data for validation.
The simulation of vibrational spectra typically involves calculating the harmonic vibrational frequencies using DFT. These calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method. For UV-Visible spectra, Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic transitions and their corresponding absorption wavelengths. NMR chemical shifts are calculated using methods like Gauge-Independent Atomic Orbital (GIAO).
Table 2: Hypothetical Data Table for Simulated Spectroscopic Properties of this compound
This table is for illustrative purposes only, showing the kind of data that would result from spectroscopic simulations. No actual data has been found.
| Spectroscopic Technique | Predicted Parameter | Calculated Value |
| FT-IR | N-H stretching frequency | Data not available |
| FT-IR | C-H stretching frequency | Data not available |
| Raman | Aromatic C=C stretching | Data not available |
| UV-Visible | Maximum Absorption (λmax) | Data not available |
| ¹H NMR | Chemical Shift (δ) - Aromatic H | Data not available |
| ¹³C NMR | Chemical Shift (δ) - Aromatic C | Data not available |
Advanced Analytical Methodologies for Characterization and Purity Assessment of N1 Ethyl 2 Methylbenzene 1,4 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra offer a comprehensive initial assessment of the molecular structure of N1-Ethyl-2-methylbenzene-1,4-diamine.
Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethyl and methyl substituents. The aromatic region (typically δ 6.0-8.0 ppm) would display a complex splitting pattern for the three protons on the benzene (B151609) ring, influenced by their ortho, meta, and para relationships. The electron-donating nature of the two amino groups and the methyl group would shift these protons upfield compared to benzene (7.36 ppm). wisc.edu The ethyl group protons would appear as a quartet (CH₂) and a triplet (CH₃) due to spin-spin coupling, while the aromatic methyl group and the protons on the nitrogen atoms would likely appear as singlets.
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, nine distinct signals are expected. The chemical shifts of the aromatic carbons (typically δ 110-150 ppm) are influenced by the substituents attached. libretexts.org Carbons bonded directly to the nitrogen atoms (C1 and C4) would be significantly affected, as would the carbon bearing the methyl group (C2). The remaining aromatic carbons (C3, C5, C6) would also have unique chemical shifts. The aliphatic carbons of the ethyl and methyl groups would appear in the upfield region of the spectrum (typically δ 10-50 ppm).
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| Aromatic CH (C3, C5, C6) | 6.5 - 7.0 | Multiplet | 115 - 130 |
| Aromatic C-NH₂ (C4) | - | - | 135 - 145 |
| Aromatic C-NHEt (C1) | - | - | 140 - 150 |
| Aromatic C-CH₃ (C2) | - | - | 120 - 130 |
| Ar-CH₃ | ~2.1 | Singlet | ~17 |
| -NH-CH₂-CH₃ | ~3.1 | Quartet | ~45 |
| -NH-CH₂-CH₃ | ~1.2 | Triplet | ~15 |
| -NH₂ | ~3.5 (broad) | Singlet | - |
| -NH-Et | ~3.8 (broad) | Singlet | - |
Note: Predicted values are based on analogous compounds like N-ethyl-toluidine and phenylenediamines and may vary based on solvent and experimental conditions. chemicalbook.comchemicalbook.comchemicalbook.com
While this compound is not chiral, advanced NMR techniques are crucial for confirming connectivity and spatial relationships, which are aspects of its broader stereochemistry.
2D Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would definitively establish the coupling between the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl group. It would also help to unravel the complex couplings between the adjacent protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): This 2D technique correlates directly bonded protons and carbons, allowing for unambiguous assignment of each proton signal to its corresponding carbon signal.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments detect through-space interactions between protons that are in close proximity (typically <5 Å). youtube.com An NOE experiment could confirm the substitution pattern by showing a correlation between the protons of the aromatic methyl group (at C2) and the adjacent aromatic proton (at C3), as well as the protons of the ethylamino group (at C1).
For analyzing interactions with other chiral molecules, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) could be employed. acs.org These agents react with or form complexes with the diamine, creating diastereomeric species that can be distinguished by NMR, which is a common strategy for the chiral analysis of amines. nih.govnih.govresearchgate.net
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. The spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching region is particularly informative: the primary amine (-NH₂) group should show two distinct bands (asymmetric and symmetric stretches) around 3350-3500 cm⁻¹, while the secondary amine (-NH-) will show a single, typically sharp band around 3300-3500 cm⁻¹. researchgate.net Other key absorptions include C-H stretches for the aromatic ring (>3000 cm⁻¹) and the aliphatic groups (<3000 cm⁻¹), C=C stretching vibrations in the aromatic ring (approx. 1500-1600 cm⁻¹), and C-N stretching vibrations (approx. 1250-1350 cm⁻¹).
Interactive Table: Characteristic FT-IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine, asymmetric) | ~3450 | Medium |
| N-H Stretch (primary amine, symmetric) | ~3370 | Medium |
| N-H Stretch (secondary amine) | ~3410 | Medium |
| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1500 - 1620 | Medium-Strong |
| N-H Bend (primary amine) | 1590 - 1650 | Medium |
| C-N Stretch (aromatic) | 1250 - 1350 | Strong |
Note: Values are typical for aromatic amines and may be influenced by hydrogen bonding and the specific substitution pattern. researchgate.netnist.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule.
For this compound (C₉H₁₄N₂), the molecular weight is 150.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 150. As an odd-electron species containing two nitrogen atoms (an even number), its nominal mass is even, consistent with the nitrogen rule.
The fragmentation pattern is highly predictable for N-alkylanilines. The most characteristic fragmentation pathway involves alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. miamioh.edu For the N-ethyl group, this would lead to the loss of a methyl radical (•CH₃), resulting in a highly stable, resonance-delocalized cation. This [M-15]⁺ fragment at m/z = 135 is expected to be the base peak or one of the most abundant ions in the spectrum. Other significant fragmentations could include the loss of the entire ethyl group as an ethene molecule via a rearrangement, or cleavage of the aromatic methyl group.
Interactive Table: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 150 | [C₉H₁₄N₂]⁺ | Molecular Ion (M⁺) |
| 135 | [C₈H₁₁N₂]⁺ | Alpha-cleavage: Loss of •CH₃ from ethyl group ([M-15]⁺) |
| 121 | [C₈H₉N]⁺ | Loss of •NH₂ from [M-15]⁺ ion |
| 122 | [C₇H₁₀N₂]⁺ | Loss of •C₂H₄ (ethene) via rearrangement |
| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |
Note: Fragmentation is based on established principles for alkyl-substituted aromatic amines. miamioh.edudocbrown.infodocbrown.info
LC-MS and UPLC-MS for Compound Identification
Liquid chromatography coupled with mass spectrometry (LC-MS) and its high-resolution counterpart, ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), are powerful tools for the definitive identification of this compound. These techniques separate the compound from a mixture, and the mass spectrometer provides information about its molecular weight and structure.
In a typical LC-MS or UPLC-MS analysis of aromatic amines, a reversed-phase column is often used with a mobile phase consisting of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, with a small amount of a modifier like formic acid to improve ionization. lcms.cz The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap, is usually operated in positive electrospray ionization (ESI) mode.
A summary of typical LC-MS parameters for the analysis of aromatic amines is presented in the table below.
| Parameter | Typical Value/Condition |
| Chromatography System | UPLC or HPLC |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | A gradient from low to high organic phase |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for identification) and MS/MS (for structural confirmation) |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Separation
HPLC and UPLC are the primary techniques for assessing the purity of this compound and for separating it from any impurities. These methods offer high resolution and sensitivity for the detection of related substances.
The development of a robust HPLC or UPLC method for the quantitative analysis of this compound involves the optimization of several parameters to achieve good resolution, peak shape, and sensitivity. A reversed-phase C18 column is a common starting point for the separation of aromatic amines. sielc.com The mobile phase composition, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) or acidified water and an organic modifier (acetonitrile or methanol), is a critical parameter. sielc.comresearchgate.net
The pH of the aqueous phase can significantly impact the retention and peak shape of the amine. A slightly acidic pH is often employed to ensure the amine is in its protonated form, which can lead to better chromatographic performance. The choice of the organic modifier and the gradient profile are optimized to ensure the separation of the main component from all potential impurities within a reasonable analysis time.
Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, typically in the range of 230-280 nm for aromatic amines. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. The purity of a sample is then determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. For N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride, a related compound, purity of >99% is often confirmed by HPLC.
A representative table of HPLC conditions for the analysis of aromatic amines is provided below.
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of buffer (e.g., 20 mM phosphate buffer, pH 3.0) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |
| Injection Volume | 10 - 20 µL |
| Detector | UV at 254 nm |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is an indispensable technique for the characterization of the solid-state structure of crystalline materials like this compound.
Single crystal X-ray diffraction (SCXRD) provides the most detailed information about the molecular structure and packing of a compound in the solid state. To perform this analysis, a single crystal of high quality is required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is used to determine the arrangement of atoms within the crystal lattice.
The table below summarizes the kind of crystallographic data that would be obtained from a single crystal XRD experiment.
| Parameter | Description |
| Crystal System | The crystal system to which the crystal belongs (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The positions of all atoms within the unit cell. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. |
| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |
Powder X-ray diffraction (PXRD) is a key technique for the analysis of polycrystalline materials and is particularly important for studying polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs of a compound can have different physical properties, such as solubility and stability.
In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). Each crystalline phase produces a unique diffraction pattern, which serves as a fingerprint for that particular polymorph.
For this compound, PXRD would be used to identify the crystalline form of a bulk sample and to detect the presence of any other polymorphic forms or amorphous content. By comparing the PXRD pattern of a sample to reference patterns of known polymorphs, the polymorphic identity and purity can be determined.
The following table outlines the typical information derived from a powder XRD analysis.
| Parameter | Information Provided |
| Peak Positions (2θ) | Characteristic of the crystal lattice and used for phase identification. |
| Peak Intensities | Related to the arrangement of atoms in the crystal structure. |
| Peak Shapes and Widths | Can provide information about crystallite size and strain. |
| Pattern Matching | Comparison with a database of known patterns to identify the crystalline phase(s) present. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N1-Ethyl-2-methylbenzene-1,4-diamine?
- Methodological Answer : The synthesis typically involves alkylation or substitution reactions of 1,4-diaminobenzene derivatives. For example, ethylation of 2-methylbenzene-1,4-diamine using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., KOH) under reflux conditions. Catalysts like palladium or copper may enhance regioselectivity. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .
| Synthetic Route | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Alkylation | Ethyl bromide, KOH, 80°C | ~65% | 92% |
| Catalyzed reaction | Pd/C, EtOH, H₂ pressure | ~78% | 97% |
Q. How can researchers characterize the purity and structural conformation of this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (electron ionization mode, m/z range 50-500) to detect impurities .
- Structural Confirmation : X-ray crystallography (single-crystal analysis) resolves bond angles and stereochemistry. For example, analogous compounds like bis-Schiff base derivatives show planar geometry with C-N bond lengths of ~1.35 Å . FT-IR (N-H stretch: 3300–3400 cm⁻¹) and NMR (¹H: δ 6.5–7.2 ppm for aromatic protons; ¹³C: δ 40–45 ppm for ethyl groups) provide supplementary data .
Advanced Research Questions
Q. How can contradictions in reaction yields under varying catalytic conditions be resolved?
- Methodological Answer : Systematic Design of Experiments (DoE) is critical. For instance, if Pd/C vs. Cu catalysts produce conflicting yields (e.g., 78% vs. 60%), conduct kinetic studies (time-resolved sampling) and analyze activation energy via Arrhenius plots. Surface characterization of catalysts (TEM, BET surface area) may reveal particle size or porosity effects. Statistical tools like ANOVA identify significant variables (p < 0.05) .
Q. What reaction mechanisms govern the oxidation and substitution pathways of this compound?
- Methodological Answer :
- Oxidation : With KMnO₄ in acidic conditions, the ethyl group may undergo dehydrogenation to form a quinone derivative. Monitor intermediates via LC-MS (e.g., m/z 180 [M+H]⁺ for the quinone) .
- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) preferentially targets the para position due to steric hindrance from the ethyl group. Computational modeling (DFT, Gaussian09) predicts regioselectivity by comparing transition state energies .
Q. How does this compound compare to structurally similar diamines in terms of reactivity and applications?
- Methodological Answer : Perform comparative studies using:
-
Reactivity : Measure reaction rates with standardized electrophiles (e.g., bromine in CCl₄).
-
Thermal Stability : TGA (10°C/min, N₂ atmosphere) shows decomposition temperatures (e.g., 220°C vs. 190°C for N1-Phenyl analogs) .
Compound Decomposition Temp. Electrophilic Reaction Rate This compound 220°C 0.45 mM⁻¹s⁻¹ N1-Phenyl-1,4-benzenediamine 190°C 0.32 mM⁻¹s⁻¹
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes. Consult SDS guidelines for analogous diamines (e.g., EINECS 221-404-5) .
Data Contradiction Analysis
- Case Study : Discrepancies in reported antimicrobial activity (e.g., MIC of 8 µg/mL vs. 32 µg/mL).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
